molecular formula C7H12ClN3 B2711014 (1-Cyclopropylpyrazol-3-yl)methanamine CAS No. 2391987-09-8

(1-Cyclopropylpyrazol-3-yl)methanamine

Cat. No.: B2711014
CAS No.: 2391987-09-8
M. Wt: 173.64
InChI Key: RHRCMXPGGLDOJB-UHFFFAOYSA-N
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Description

(1-Cyclopropylpyrazol-3-yl)methanamine is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.64 g/mol. This compound has gained attention in scientific research and industry due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylpyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by amination and subsequent hydrochloride salt formation. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public sources. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylpyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

(1-Cyclopropylpyrazol-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are often the subject of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Cyclopropylpyrazol-3-yl)methanamine include:

  • (1-Cyclopropyl-1H-pyrazol-3-yl)methanamine
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

This compound is unique due to its specific cyclopropyl and pyrazole moieties, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(1-cyclopropylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-5-6-3-4-10(9-6)7-1-2-7;/h3-4,7H,1-2,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRCMXPGGLDOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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